N-cyclobutyl-N'-(2,4-difluorophenyl)urea is a synthetic compound classified as a urea derivative. Ureas are organic compounds characterized by the presence of the functional group -NH2CO-, and this particular compound features a cyclobutyl group and a difluorophenyl moiety. The unique structural components of N-cyclobutyl-N'-(2,4-difluorophenyl)urea contribute to its potential applications in medicinal chemistry, particularly in drug design and discovery.
This compound can be sourced from various chemical suppliers and databases that specialize in synthetic organic compounds. BenchChem and PubChem are notable databases that provide detailed information about chemical structures, synthesis methods, and properties.
N-cyclobutyl-N'-(2,4-difluorophenyl)urea falls under several classifications:
The synthesis of N-cyclobutyl-N'-(2,4-difluorophenyl)urea typically involves the reaction between cyclobutyl isocyanate and 2,4-difluoroaniline. This reaction can be carried out under mild conditions to ensure high yields and purity.
The molecular structure of N-cyclobutyl-N'-(2,4-difluorophenyl)urea can be represented by its chemical formula .
C1CC(C1)NC(=O)N(c1ccc(F)c(F)c1)CThis structure indicates the presence of a cyclobutyl ring attached to a urea functional group, which is further substituted with a difluorophenyl group.
N-cyclobutyl-N'-(2,4-difluorophenyl)urea can participate in various chemical reactions:
The mechanism of action for N-cyclobutyl-N'-(2,4-difluorophenyl)urea primarily involves its interaction with biological targets such as enzymes or receptors. The difluorophenyl moiety enhances binding affinity due to favorable interactions such as hydrogen bonding or hydrophobic effects with target sites.
Studies have shown that modifications in the urea structure can significantly influence biological activity, making it a valuable scaffold in drug design.
N-cyclobutyl-N'-(2,4-difluorophenyl)urea has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: